2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide
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Description
2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O4 and its molecular weight is 317.305. The purity is usually 95%.
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Scientific Research Applications
Functionalization of Oxazolo[4,5-b]pyrazines
Research conducted by Bisballe et al. (2018) highlights the functionalization of oxazolo[4,5-b]pyrazines via deprotometallation, a process important for the synthesis of complex molecules with potential pharmaceutical applications. This study demonstrates the versatility of oxazolo[4,5-b]pyrazines in organic synthesis, offering pathways to diversify the structural motifs of pharmaceuticals (Bisballe et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis and biological evaluation of novel compounds derived from pyrazine-2-carboxamide were explored by Rajurkar and Pund (2014). Their work led to the development of compounds with notable in vitro antimicrobial and antifungal activity, underlining the potential of pyrazine derivatives in addressing resistant microbial strains (Rajurkar & Pund, 2014).
Antitumor and Antimicrobial Activities
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, exploring their application in producing substituted pyridine derivatives with antitumor and antimicrobial activities. This research underscores the significance of pyrazine derivatives in developing therapeutic agents with dual functionalities (Riyadh, 2011).
Synthesis of Piperazine-2-carboxamide
Ingham et al. (2014) discussed the automated flow preparation of piperazine-2-carboxamide, a derivative of pyrazine-2-carboxamide. Their innovative approach using open-source software and a Raspberry Pi® computer for controlling multiple flow chemistry devices illustrates the advancement in synthesizing pyrazine derivatives efficiently (Ingham et al., 2014).
Novel Heterocyclic Hybrids Targeting Dihydrofolate Reductase
Othman et al. (2020) designed and synthesized a series of pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, targeting dihydrofolate reductase for antimicrobial and DHFR inhibition activity. Their work highlights the therapeutic potential of pyrazine derivatives in the development of new antimicrobial agents (Othman et al., 2020).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h3-4,7-9H,1-2,5-6H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVIDZGCPVAJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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